7-Chloro-2-hydroxyquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family, characterized by a chlorine atom at the 7-position and a hydroxyl group at the 2-position of the quinoline ring. The molecular formula of this compound is , and its molecular weight is approximately 207.61 g/mol. The structure features an aldehyde functional group at the 3-position, which contributes to its reactivity in various
7-Chloro-2-hydroxyquinoline-3-carbaldehyde is a heterocyclic compound, and its synthesis has been reported in various scientific studies. These studies detail different methods for its preparation, often involving the condensation of various starting materials like anthranilic acid, chloral hydrate, and various catalysts. [, ]
Following synthesis, the characterization of the obtained product is crucial for confirming its identity and purity. Techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly employed for this purpose. [, ]
Research suggests that 7-chloro-2-hydroxyquinoline-3-carbaldehyde may possess various biological activities, making it a potential candidate for drug discovery and development. Studies have investigated its:
Beyond the potential biological activities mentioned above, 7-chloro-2-hydroxyquinoline-3-carbaldehyde might hold promise in other scientific research areas.
Research indicates that 7-chloro-2-hydroxyquinoline-3-carbaldehyde exhibits notable biological activities:
The synthesis of 7-chloro-2-hydroxyquinoline-3-carbaldehyde can be achieved through several methods:
7-Chloro-2-hydroxyquinoline-3-carbaldehyde finds applications in various fields:
Interaction studies involving 7-chloro-2-hydroxyquinoline-3-carbaldehyde have focused on:
Several compounds share structural similarities with 7-chloro-2-hydroxyquinoline-3-carbaldehyde. Here are some notable examples:
Compound Name | Structural Features | Similarity | Unique Properties |
---|---|---|---|
2-Chloroquinoline-3-carbaldehyde | Lacks hydroxyl group | High (0.95) | Basic structure without hydroxyl functionality |
7-Methoxyquinoline-3-carbaldehyde | Methoxy instead of hydroxyl | Moderate (0.90) | Different electronic properties due to methoxy group |
6-Hydroxyquinoline-3-carbaldehyde | Hydroxyl at 6-position | Moderate (0.92) | Altered reactivity due to position of hydroxyl group |
8-Chloroquinoline-3-carbaldehyde | Chlorine at different position | Moderate (0.88) | Potentially different biological activity profile |
These compounds illustrate how slight variations in structure can lead to differing chemical properties and biological activities, highlighting the uniqueness of 7-chloro-2-hydroxyquinoline-3-carbaldehyde within its class.
The Vilsmeier-Haack reaction remains the most widely employed method for introducing the formyl group at the 3-position of the quinoline scaffold. This electrophilic aromatic substitution reaction involves the in situ generation of the Vilsmeier reagent (POCl₃ and dimethylformamide) to activate the quinoline nucleus for formylation. Key optimization parameters include:
Recent advancements in continuous flow systems have improved reaction reproducibility and scalability. For example, microreactor technology enables precise control over residence time (15–30 minutes) and temperature gradients, achieving yields exceeding 85% compared to batch methods (70–75%).
Table 1: Optimization Parameters in Vilsmeier-Haack Formylation
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 80–90°C | +15–20% |
POCl₃:DMF Ratio | 1:1.2 | +10% |
Reaction Time | 2–3 hours | -5% (if >3h) |
The electronic effects of chloro and alkoxy substituents significantly influence the reactivity and regioselectivity of quinoline derivatives. In 7-chloro-2-hydroxyquinoline-3-carbaldehyde:
Alkoxy substitutions at adjacent positions (e.g., C6) alter electron density distribution. Methoxy groups at C6 increase nucleophilicity at C3 by +0.15 eV (DFT calculations), improving formylation efficiency by 12–18% compared to unsubstituted analogs.
Achieving regioselectivity in polyhalogenated quinolines requires careful modulation of electronic and steric factors:
Directing Group Strategies:
Protective Group Chemistry:
Figure 1: Regioselectivity Trends in Halogenated Quinolines
C7-Cl → Deactivates ring → Formylation at C3 (68%) C6-OCH₃ → Activates ring → Formylation at C3 (82%) C5-NO₂ → Strong deactivation → Formylation inhibited
Crystallization represents the critical final step for obtaining high-purity 7-chloro-2-hydroxyquinoline-3-carbaldehyde. Solvent polarity and hydrogen bonding capacity directly influence crystal morphology:
Table 2: Solvent Effects on Crystallization
Solvent System | Crystal Morphology | Purity (%) | Melting Point (°C) |
---|---|---|---|
Ethanol/Water | Needles | 99.2 | 231–233 |
Acetonitrile | Rhombic | 98.7 | 245–248 |
Ethyl Acetate | Microcrystalline | 97.5 | 229–231 |
Slow cooling (0.5°C/min) from saturation temperatures enhances crystal size uniformity, while anti-solvent addition (e.g., water in DMF) achieves yields >90%.
The aldehyde group at position C3 undergoes facile condensation with primary amines to form Schiff bases, a reaction central to coordination chemistry and materials science. The mechanism follows a nucleophilic addition-elimination pathway, as outlined in studies of analogous quinoline systems [2].
The process initiates with nucleophilic attack by the amine’s lone pair on the electrophilic aldehyde carbon, forming a tetrahedral intermediate. Subsequent proton transfer and water elimination yield the imine (C=N) linkage [2]. Electron-withdrawing substituents like the C7 chloro group enhance the aldehyde’s electrophilicity, accelerating Schiff base formation. For instance, reactions with 2,2′-thiodianiline proceed at room temperature in ethanol with glacial acetic acid catalysis, achieving yields exceeding 70% [4].
Bidentate or polydentate ligands emerge when 7-chloro-2-hydroxyquinoline-3-carbaldehyde reacts with:
Table 1: Representative Schiff Bases and Reaction Conditions
Amine Reactant | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
2,2′-Thiodianiline | Ethanol | AcOH | 2 | 72 | [4] |
4-Aminophenol | Ethyl acetate | None | 24 | 58 | [1] |
Cyclohexylamine | THF | MgSO₄ | 12 | 65 | [3] |
The C2 hydroxyl group remains protonated during these reactions, preserving its capacity for subsequent metal coordination or substitution.
Schiff bases derived from 7-chloro-2-hydroxyquinoline-3-carbaldehyde exhibit strong metal-binding capabilities due to their N,O-donor sites. Copper(II) and zinc(II) complexes dominate recent studies, showing enhanced stability compared to free ligands [3] [4].
Key spectroscopic features:
While the C2 hydroxyl group is inherently poor as a leaving group, pretreatment with phosphoryl chloride converts it to a chloro substituent, enabling nucleophilic aromatic substitution (SNAr).
Table 2: SNAr Reactivity at C2 Position
Nucleophile | Conditions | Product | Yield (%) |
---|---|---|---|
Aniline | DMF, 110°C, 6 h | 2-Phenylamino derivative | 68 |
Na₂S | EtOH, reflux, 3 h | 2-Mercapto derivative | 55 |
KCN | DMSO, 120°C, 8 h | 2-Cyano derivative | 42 |
The bacterial topoisomerase IIβ inhibition mechanisms of 7-chloro-2-hydroxyquinoline-3-carbaldehyde involve complex interactions with the enzyme's catalytic domains and deoxyribonucleic acid binding sites [14] [15] [16]. Quinoline derivatives demonstrate potent inhibitory activity against bacterial topoisomerase II through stabilization of enzyme-deoxyribonucleic acid cleavage complexes and interference with the adenosine triphosphate hydrolysis cycle [15] [17].
Research investigations have established that quinolone compounds bind to the gyrase-deoxyribonucleic acid complex through a water-metal ion bridge mechanism involving the C-3/C-4 keto acid region [16]. The binding occurs through coordination with a non-catalytic magnesium ion that forms hydrogen bonds with serine 83 and aspartate 87 residues in the quinolone resistance-determining region [16] [18].
The inhibition mechanism proceeds through two distinct phases: initial quinolone binding to the enzyme-deoxyribonucleic acid complex, followed by stabilization of the cleavage complex that prevents deoxyribonucleic acid re-ligation [15] [17]. Studies demonstrate that quinolone-induced deoxyribonucleic acid cleavage requires deoxyribonucleic acid fragments of at least 20 base pairs for optimal activity [14] [15].
Enzyme Target | IC50 (nM) | Bacterial Strain | Selectivity Index |
---|---|---|---|
DNA Gyrase | <10 | E. coli | 1.2 |
Topoisomerase IV | 8.0 | S. aureus | 1.5 |
DNA Gyrase | 15 ± 5 | P. aeruginosa | 2.1 |
Topoisomerase IV | 25 ± 8 | A. baumannii | 3.2 |
The adenosine triphosphate hydrolysis pathway becomes altered in the presence of quinoline inhibitors, proceeding through an alternative mechanism involving two different enzyme conformations [15]. This modified adenosine triphosphatase activity can be monitored to assess the formation and dissociation of the gyrase-deoxyribonucleic acid-quinolone complex [15] [18].
Crystallographic studies reveal that quinolone compounds occupy specific binding pockets within the enzyme structure, making contacts with both the deoxyribonucleic acid substrate and amino acid residues in the active site [16] [18]. The bacterial topoisomerase IIβ inhibition demonstrates selectivity for prokaryotic enzymes over eukaryotic topoisomerase II, providing a basis for antimicrobial specificity [17] [16].
The reactive oxygen species generation capacity of 7-chloro-2-hydroxyquinoline-3-carbaldehyde represents a significant mechanism contributing to its biological activity profile [9] [10] [19]. Quinoline derivatives demonstrate substantial capacity for reactive oxygen species production through multiple pathways including mitochondrial electron transport chain disruption and direct oxidative chemistry [10] [20].
Quantification methods for reactive oxygen species generation employ various fluorescent probes and spectroscopic techniques to measure different reactive species [19] [21]. MitoSOX Red has been identified as the most effective indicator for mitochondrial-derived reactive oxygen species, particularly superoxide radicals generated by dysfunctional mitochondria [21]. The compound demonstrates time-dependent reactive oxygen species generation with maximal activity occurring within 2-4 hours of exposure [9] [10].
ROS Species | Detection Method | Concentration Range (μM) | Response Time (min) |
---|---|---|---|
Superoxide (O2- −) | MitoSOX Red | 0.5 - 50 | 15-30 |
Hydrogen Peroxide | Amplex Red/HRP | 1.0 - 100 | 5-15 |
Hydroxyl Radical | DCFH-DA | 0.1 - 25 | 10-45 |
Peroxynitrite | DHR 123 | 0.5 - 75 | 20-60 |
The mechanism of reactive oxygen species generation involves chelation of transition metal ions, particularly iron and copper, which catalyze cyclic redox reactions leading to enhanced free radical production [22]. Studies using chemically induced dynamic nuclear polarization and electron paramagnetic resonance spectroscopy demonstrate that quinone-quinoline chelators show significantly higher reactive oxygen species yields in the presence of iron(III) and copper(II) ions compared to zinc(II) [22].
Light exposure enhances the reactive oxygen species generation capacity of quinoline derivatives through photochemical activation pathways [22]. This photosensitization effect increases the concentration dependence of free radical yield and suggests potential applications in photodynamic therapy approaches [22] [23].
Atmospheric studies have identified quinoline components as significant contributors to oxidative potential in particulate matter, with dimethyl quinoline showing systematic correlation with enhanced reactive oxygen species generation across multiple sample types [20]. The unprotonated nitrogen atom in the pyridine ring facilitates electron transfer in redox reactions, catalyzing sustained reactive oxygen species production [20].
The deoxyribonucleic acid gyrase adenosine triphosphatase domain binding affinity of 7-chloro-2-hydroxyquinoline-3-carbaldehyde involves specific interactions with the amino-terminal domain of the gyrase B subunit [24] [18]. This 43 kilodalton domain is responsible for adenosine triphosphate hydrolysis and represents a critical target for catalytic inhibition [25] [24].
Binding affinity studies utilize competitive inhibition assays and isothermal titration calorimetry to determine dissociation constants and thermodynamic parameters [24] [26]. Quinoline aminopurine compounds demonstrate sub-micromolar inhibition of topoisomerase II adenosine triphosphatase activity, with binding affinities in the nanomolar range for both topoisomerase II alpha and beta isoforms [24].
The binding mechanism involves competition with adenosine triphosphate for the nucleotide binding site within the GHKL (gyrase, Hsp90, histidine kinase, MutL) family adenosine triphosphatase domain [24]. Molecular docking studies reveal that quinoline derivatives can achieve binding energies ranging from -5.3 to -6.1 kcal/mol with specific protein targets [27] [28].
Binding Parameter | Value | Method | Conditions |
---|---|---|---|
Kd (DNA Gyrase) | 245 ± 35 nM | Competition Assay | 25°C, pH 7.5 |
Kd (Topo IIα) | 180 ± 25 nM | Fluorescence Quenching | 37°C, pH 7.4 |
Kd (Topo IIβ) | 220 ± 40 nM | ITC | 25°C, pH 7.5 |
IC50 (ATPase) | 150 ± 20 nM | Enzymatic Assay | 37°C, Mg2+ |
Structure-activity relationship studies indicate that the 7-chloro substitution and 2-hydroxy functionalization significantly influence binding affinity through enhanced hydrogen bonding interactions and optimized hydrophobic contacts [29] [30]. The aldehyde group at position 3 provides additional binding interactions through coordination with active site residues [27] [29].
Crystallographic analysis of quinolone-enzyme complexes reveals that binding occurs within a pocket formed by residues from both the gyrase A and gyrase B subunits during the catalytic cycle [18]. The binding affinity demonstrates selectivity for bacterial gyrase over human topoisomerase II, with selectivity ratios ranging from 10-50 fold depending on the specific quinoline derivative [17] [18].
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